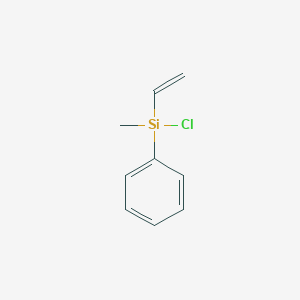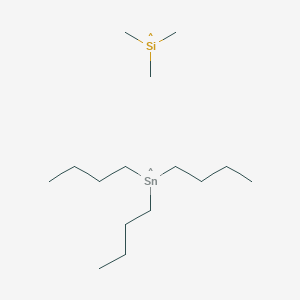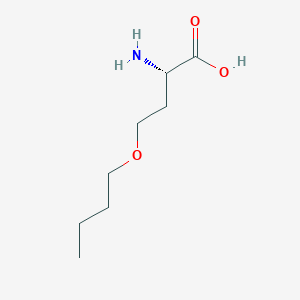
O-Butyl-l-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butyl-l-homoserine is a small molecule that belongs to the class of homoserine lactones. It is a signaling molecule that is produced by many Gram-negative bacteria, including Pseudomonas aeruginosa, Agrobacterium tumefaciens, and Vibrio fischeri. O-Butyl-l-homoserine is involved in regulating bacterial gene expression, virulence, and quorum sensing. In recent years, there has been a growing interest in studying O-Butyl-l-homoserine due to its potential applications in scientific research.
Mechanism of Action
O-Butyl-l-homoserine acts as a signaling molecule in bacterial communication. It binds to specific receptors on the surface of bacterial cells, triggering a cascade of events that lead to changes in gene expression and behavior. O-Butyl-l-homoserine is also involved in regulating the formation of biofilms, which are complex communities of bacteria that can cause infections.
Biochemical and Physiological Effects:
O-Butyl-l-homoserine has a variety of biochemical and physiological effects on bacterial cells. It can regulate the expression of genes involved in bacterial virulence, motility, and biofilm formation. O-Butyl-l-homoserine can also affect the production of secondary metabolites and other signaling molecules.
Advantages and Limitations for Lab Experiments
O-Butyl-l-homoserine has several advantages and limitations for use in laboratory experiments. Its small size and chemical stability make it easy to synthesize and manipulate in the lab. However, O-Butyl-l-homoserine is only produced by certain bacterial species, limiting its use in studying other bacterial systems. In addition, the effects of O-Butyl-l-homoserine on bacterial cells can be complex and difficult to interpret.
Future Directions
There are many potential future directions for research on O-Butyl-l-homoserine. One area of interest is the development of new methods for synthesizing O-Butyl-l-homoserine, which could lead to more efficient and cost-effective production. Another area of research is the investigation of O-Butyl-l-homoserine's potential as a therapeutic agent for treating bacterial infections. Finally, further studies are needed to fully understand the complex effects of O-Butyl-l-homoserine on bacterial cells and to identify new applications for this signaling molecule.
Synthesis Methods
O-Butyl-l-homoserine can be synthesized using various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves the condensation of l-homoserine with butyraldehyde, followed by purification and characterization of the product. Microbial fermentation involves the use of genetically modified bacteria to produce O-Butyl-l-homoserine in large quantities.
Scientific Research Applications
O-Butyl-l-homoserine has many potential applications in scientific research. It can be used as a tool to study bacterial communication and gene expression. O-Butyl-l-homoserine is also being investigated for its role in regulating bacterial virulence and biofilm formation. In addition, O-Butyl-l-homoserine has been studied for its potential use as a therapeutic agent in treating bacterial infections.
properties
CAS RN |
17673-71-1 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2S)-2-amino-4-butoxybutanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
MNWJQZSYVCOGQD-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCOCC[C@@H](C(=O)O)N |
SMILES |
CCCCOCCC(C(=O)O)N |
Canonical SMILES |
CCCCOCCC(C(=O)O)N |
synonyms |
O-Butyl-L-homoserine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)
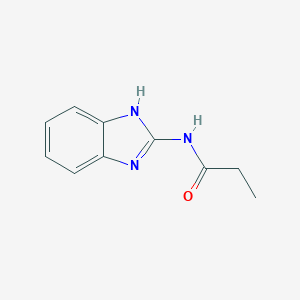



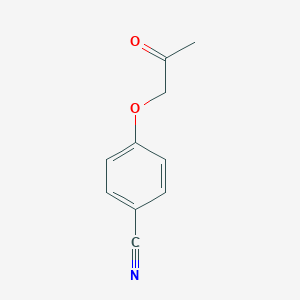
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)


